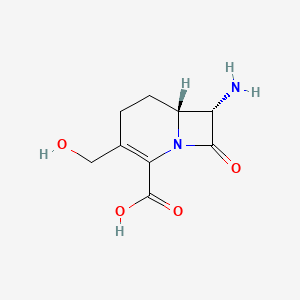

Desthio-desacetylmethyl-7-ACA

Description

Desthio-desacetylmethyl-7-ACA is a structural derivative of 7-aminocephalosporanic acid (7-ACA), a core intermediate in cephalosporin antibiotic synthesis. The compound’s name indicates two key modifications:

- Desthio: Removal of the sulfur atom (thio group) from the bicyclic β-lactam structure.

- Desacetylmethyl: Elimination of the acetyl-methyl substituent at the C3 position.

These alterations significantly impact its chemical reactivity, stability, and biological activity compared to 7-ACA and its analogs.

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

(6R,7S)-7-amino-3-(hydroxymethyl)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C9H12N2O4/c10-6-5-2-1-4(3-12)7(9(14)15)11(5)8(6)13/h5-6,12H,1-3,10H2,(H,14,15)/t5-,6+/m1/s1 |

InChI Key |

YLIXZBUZUNFPFP-RITPCOANSA-N |

Isomeric SMILES |

C1CC(=C(N2[C@H]1[C@@H](C2=O)N)C(=O)O)CO |

Canonical SMILES |

C1CC(=C(N2C1C(C2=O)N)C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desthio-desacetylmethyl-7-ACA typically involves the deacetylation of 7-aminocephalosporanic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic deacetylation often employs acetylesterases, which selectively remove the acetyl group from the 7-aminocephalosporanic acid .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant strains of microorganisms such as Acremonium chrysogenum. These strains are genetically modified to produce high yields of deacetoxycephalosporin C, which is then deacylated to obtain 7-aminocephalosporanic acid .

Chemical Reactions Analysis

Types of Reactions

Desthio-desacetylmethyl-7-ACA undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxymethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its antibacterial activity or alter its pharmacokinetic properties .

Scientific Research Applications

Desthio-desacetylmethyl-7-ACA is primarily used in the pharmaceutical industry as an intermediate in the synthesis of semisynthetic cephalosporins. These antibiotics are widely used to treat bacterial infections, particularly those resistant to first-generation cephalosporins . Additionally, this compound is used in research to develop new antibiotics with improved efficacy and reduced resistance .

Mechanism of Action

The mechanism of action of Desthio-desacetylmethyl-7-ACA involves inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between Desthio-desacetylmethyl-7-ACA and related β-lactam intermediates:

| Compound | Molecular Formula | CAS Number | Key Substituents | Functional Impact |

|---|---|---|---|---|

| 7-ACA | C₁₀H₁₂N₂O₅S | 957-68-6 | C3: Acetoxymethyl; C7: Amino group; Thio | Core antibiotic activity; β-lactam stability |

| Desacetoxy-7-ACA (7-ADCA) | C₈H₁₀N₂O₃S | 22252-43-3 | C3: Methyl; C7: Amino group; Thio | Reduced antibiotic potency; altered synthesis pathways |

| This compound [hypothetical] | C₈H₁₀N₂O₃ [inferred] | N/A | C3: No substituent; Desthio modification | Likely reduced β-lactam stability; altered hydrophobicity |

Key Observations :

- 7-ACA : Retains the thio group and acetoxymethyl side chain, critical for binding to penicillin-binding proteins (PBPs) and β-lactamase resistance .

- Desacetoxy-7-ACA (7-ADCA) : Lacks the acetoxy group at C3, simplifying synthesis but reducing antimicrobial efficacy. Its thio group preserves some β-lactam reactivity .

- This compound : The absence of sulfur disrupts the bicyclic β-lactam structure, likely destabilizing the molecule and diminishing antibiotic activity. Its hydrophobicity may increase due to the loss of polar groups, as seen in other thio-deficient analogs .

Pharmacological Implications

- Antibiotic Activity : Thio-containing compounds (e.g., 7-ACA, 7-ADCA) exhibit moderate-to-high antibiotic activity, whereas desthio analogs are often inactive due to β-lactam ring instability .

- Solubility and Bioavailability : The hydrophobic nature of this compound (inferred from ’s "hydrophobic yellow foam" product) could limit aqueous solubility, complicating formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.